2,4-Dichlorophenylacetonitrile

Description

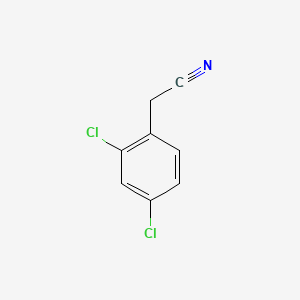

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJARIBGMDPJLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041185 | |

| Record name | (2,4-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-60-1 | |

| Record name | 2,4-Dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J4C5M11E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 2,4-Dichlorophenylacetonitrile

CAS RN: 6306-60-1 | Formula: C₈H₅Cl₂N | MW: 186.04 g/mol [1][2]

Executive Summary: The 2,4-Dichlorophenyl Scaffold

2,4-Dichlorophenylacetonitrile (2,4-DCPAN) serves as a critical C2-synthon in the synthesis of antifungal agents, agrochemicals, and fine chemical intermediates.[1] Distinguished by the presence of a nitrile group attached to a dichlorinated benzyl ring, it functions as a versatile "linchpin" molecule. Its utility stems from the bifunctional reactivity of its side chain: the nitrile group allows for transformation into acids, amides, or amines, while the benzylic position (α-carbon) possesses enhanced acidity (

This guide details the physicochemical parameters, synthetic mechanisms, and analytical protocols required for the rigorous handling and application of 2,4-DCPAN in drug development and industrial synthesis.

Physicochemical Properties

Accurate characterization of 2,4-DCPAN is essential for process optimization. Note that while often handled as a liquid in crude form or at elevated ambient temperatures, high-purity 2,4-DCPAN is a crystalline solid.[1]

Table 1: Core Physicochemical Constants[1]

| Property | Value | Technical Context |

| Physical State | Solid (Crystalline) | Often appears as a supercooled liquid or melt if purity <98%.[1] |

| Melting Point | 58 – 61 °C | Sharp melting point indicates high purity. Broadening suggests isomer contamination (e.g., 2,6-isomer).[1] |

| Boiling Point | ~306 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification (e.g., 140–145 °C at 12 mmHg).[1] |

| Density | 1.42 – 1.43 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | 2.74 – 3.10 | Lipophilic. Poor water solubility (<50 mg/L). Soluble in DCM, EtOAc, MeOH, MeCN. |

| Flash Point | >170 °C | Low flammability risk, but thermal decomposition can release HCN. |

| pKa (α-proton) | ~15.5 (DMSO) | Sufficiently acidic for deprotonation by alkoxides (NaOEt) or hydrides (NaH).[1] |

Synthetic Utility & Reactivity

The strategic value of 2,4-DCPAN lies in its ability to transfer the 2,4-dichlorophenyl moiety—a pharmacophore often associated with increased metabolic stability and lipophilicity in bioactive molecules (e.g., azole antifungals).

Primary Reaction Pathways

The compound exhibits three distinct vectors of reactivity:

-

Nitrile Hydrolysis: Conversion to 2,4-Dichlorophenylacetic acid (intermediate for diclofenac analogues and herbicides).

-

Nitrile Reduction: Formation of 2-(2,4-Dichlorophenyl)ethylamine (precursor for isoquinoline alkaloids).[1]

- -Alkylation: The most critical pathway for drug discovery, allowing the construction of quaternary centers.

Visualization: Synthetic Reaction Web

The following diagram illustrates the divergent synthesis pathways originating from 2,4-DCPAN.

Figure 1: Divergent synthetic pathways. The α-alkylation pathway (red/green) is critical for generating complex pharmaceutical scaffolds.[1]

Mechanistic Insight: α-Alkylation

For drug development professionals, the alkylation of 2,4-DCPAN is the most relevant transformation.[1]

-

Mechanism: The electron-withdrawing nitrile group and the inductive effect of the chlorine atoms stabilize the carbanion formed at the benzylic position.

-

Protocol Consideration: Use a polar aprotic solvent (DMF or DMSO) with a strong base (NaH or KOtBu) to ensure complete deprotonation before adding the electrophile. This prevents poly-alkylation side products.[1]

Analytical Characterization & Quality Control

Ensuring the purity of 2,4-DCPAN is vital, as the 2,6-dichloro isomer (often a byproduct of the starting material synthesis) can possess significantly different biological activities.

HPLC Method (Reverse Phase)

This self-validating protocol separates 2,4-DCPAN from its hydrolysis products (amide/acid) and isomers.[1]

-

Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse or equivalent).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 220 nm (Nitrile absorption) and 275 nm (Aromatic ring).

-

Retention Time: ~7.5 - 8.5 min (dependent on specific column dead volume).[1]

Visualization: Analytical Workflow

Figure 2: Standardized HPLC workflow for purity assessment of 2,4-DCPAN.

Handling, Stability & Safety

Signal Word: DANGER

Hazard Profile

-

Acute Toxicity: High. Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).

-

Chemical Incompatibility: Crucial Warning: Do not mix with strong acids or oxidizers. Hydrolysis under uncontrolled acidic conditions can release Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

-

Lachrymator: The compound and its benzyl chloride precursors are potent eye irritants.

Storage & Stability[1]

-

Temperature: Store below 25°C.

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent hydrolysis to the amide/acid by atmospheric moisture.

-

Shelf Life: Stable for >2 years if sealed correctly. Yellowing indicates oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80566, this compound. Retrieved from [Link]

-

Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[4] Journal of Organic Chemistry.[4] (Context: Reduction protocols for benzonitriles). Retrieved from [Link]

Sources

- 1. This compound | 6306-60-1 [chemicalbook.com]

- 2. This compound | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

An In-depth Technical Guide to 2,4-Dichlorophenylacetonitrile (CAS number 6306-60-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenylacetonitrile, also known as 2,4-dichlorobenzyl cyanide, is a pivotal intermediate in the synthesis of a variety of organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a dichlorinated benzene ring and a reactive nitrile group, makes it a versatile building block for the construction of complex chemical entities. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a special focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 6306-60-1 | [3] |

| Molecular Formula | C₈H₅Cl₂N | [3] |

| Molecular Weight | 186.04 g/mol | [3] |

| Melting Point | 58-61 °C | [2] |

| Boiling Point | 140-143 °C at 0.03 torr | [4] |

| Appearance | White to light yellow crystal powder | [2] |

| Synonyms | 2,4-Dichlorobenzyl cyanide, (2,4-Dichlorophenyl)acetonitrile | [3] |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the nucleophilic substitution of 2,4-dichlorobenzyl chloride or bromide with a cyanide salt.

Primary Synthetic Pathway

Caption: Primary synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 2,4-Dichlorobenzyl Bromide

This protocol is adapted from a patented procedure and provides a high-yielding synthesis of this compound.[5]

Materials:

-

2,4-Dichlorobenzyl bromide (24 g, 0.1 mol)

-

Sodium cyanide (4.9 g, 0.1 mol)

-

Ethanol (30 mL)

-

Water (5 mL)

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 2,4-dichlorobenzyl bromide (24 g, 0.1 mol), ethanol (30 mL), and water (5 mL).

-

Add sodium cyanide (4.9 g, 0.1 mol) to the mixture.

-

Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

-

Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The organic phase will separate from the aqueous phase.

-

Separate the organic layer.

-

The crude product can be purified by distillation under reduced pressure to yield this compound.

Expected Yield: Approximately 17.30 g (93%).[5]

Causality Behind Experimental Choices:

-

Solvent System (Ethanol/Water): The ethanol/water mixture is chosen to dissolve both the organic substrate (2,4-dichlorobenzyl bromide) and the inorganic nucleophile (sodium cyanide), facilitating the reaction. Water is a poor solvent for the starting material, but its high dielectric constant helps to solvate the cyanide ions, increasing their nucleophilicity.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

-

Purification by Distillation: Distillation is an effective method for purifying the final product from any remaining starting materials, solvent, and byproducts.

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (89.56 MHz, CDCl₃): [6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.44 | d | 1H | Aromatic H |

| 7.32 | dd | 1H | Aromatic H |

| 3.80 | s | 2H | -CH₂- |

Interpretation: The ¹H NMR spectrum shows three distinct signals. The two signals in the aromatic region (7.32-7.44 ppm) correspond to the three protons on the dichlorinated benzene ring. The singlet at 3.80 ppm with an integration of 2H is characteristic of the methylene (-CH₂) protons adjacent to the nitrile group and the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

-

C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹. The nitrile stretch is a very characteristic and reliable indicator of this functional group.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Key Fragments: [6]

| m/z | Interpretation |

| 185/187/189 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to the presence of two chlorine atoms. |

| 150 | Loss of a chlorine atom ([M-Cl]⁺). |

| 114 | Loss of the nitrile group and a chlorine atom. |

Interpretation: The presence of the isotopic cluster for two chlorine atoms in the molecular ion peak is a definitive characteristic of this compound. The fragmentation pattern is consistent with the cleavage of the C-Cl bond and the loss of the nitrile group.

Reactivity and Applications in Drug Development

The reactivity of this compound is centered around its two primary functional groups: the nitrile and the activated benzylic position.

Caption: Key reaction pathways of this compound.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-dichlorophenylacetic acid.[7][8] This transformation is a cornerstone in the synthesis of various active pharmaceutical ingredients.

Mechanism Insight: Under acidic conditions, the nitrogen atom of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[9] In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.

Reduction to Amines

The nitrile group can be reduced to a primary amine, 2-(2,4-dichlorophenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10][11] These resulting amines are valuable intermediates for the synthesis of a wide range of nitrogen-containing bioactive molecules.

Role as a Precursor to Antifungal Agents

This compound serves as a key starting material in the synthesis of antifungal agents. For instance, it can be converted to 2,4-dichloromandelic acid, a known intermediate in the preparation of certain pharmaceuticals.[2][12] While a direct link to a specific commercial drug from this mandelic acid derivative was not explicitly found in the search results, the broader class of mandelic acids and their derivatives are recognized as important chiral building blocks in drug synthesis.[13][14] The 2,4-dichloro substitution pattern is a common motif in many antifungal compounds, suggesting that derivatives of this compound are promising candidates for the development of new antifungal therapies.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification: [3]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

Safe Handling Procedures: [7][12]

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its straightforward synthesis and the reactivity of its nitrile and benzylic functionalities provide a robust platform for the creation of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- Shanghai Talent Chemical Co.,Ltd. This compound CAS 6306-60-1.

- ChemicalBook. This compound synthesis.

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

- PubMed. Natural products as sources of new fungicides (III)

- Benchchem. An In-depth Technical Guide to the Synthesis and Preparation of 2,4-Dichlorobenzenesulfonyl Chloride.

- BOC Sciences. CAS 6306-60-1 this compound.

- Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

- PubChem. This compound | C8H5Cl2N | CID 80566.

- ChemicalBook. This compound | 6306-60-1.

- PubChem. 2,4-Dichloromandelic acid | C8H6Cl2O3 | CID 24198.

- ChemicalBook. This compound(6306-60-1) MS spectrum.

- Fisher Scientific. SAFETY DATA SHEET - (2,4-Dichlorophenyl)acetonitrile.

- Chemguide. reduction of nitriles.

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

- Chemguide. hydrolysing nitriles.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- ResearchGate. Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,...

- Chem-Impex. 4-Chloromandelic acid.

- Frontiers.

- ResearchGate. Efficient production of (R)

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

- NCBI Bookshelf. REGULATIONS AND GUIDELINES - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.

- Study Mind. Amines - Nitriles (A-Level Chemistry).

- NINGBO INNO PHARMCHEM CO.,LTD.

- YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- Organic Chemistry Tutor. Hydrolysis of Nitriles.

- The Royal Society of Chemistry.

- ResearchGate.

- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.

- Sigma-Aldrich.

- PubMed Central. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.

- Occupational Safety and Health Administration (OSHA). 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D).

- YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

- Wikipedia. Nitrile reduction.

- NIH. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.

- ChemicalBook. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum.

- Wikipedia. Benzyl cyanide.

- Arkivoc. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.

- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane.

- Organic Syntheses. diphenylacetonitrile.

Sources

- 1. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 6306-60-1 [chemicalbook.com]

- 3. This compound | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(6306-60-1) MS [m.chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. studymind.co.uk [studymind.co.uk]

- 12. 2,4-Dichloromandelic acid | C8H6Cl2O3 | CID 24198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

Technical Guide: Strategic Applications of 2,4-Dichlorophenylacetonitrile in Organic Synthesis

[1]

Executive Summary

2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) serves as a critical halogenated aromatic building block in the synthesis of agrochemicals and pharmaceuticals, particularly azole antifungals.[1] Its structural utility is defined by two reactive centers: the nitrile group (-CN) , which offers a gateway to amines, acids, and heterocycles, and the active methylene group (α-CH₂) , which facilitates carbon-carbon bond formation via deprotonation and electrophilic attack. This guide details the mechanistic pathways, experimental protocols, and strategic applications of this compound in high-value organic synthesis.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features a phenyl ring deactivated by two chlorine atoms at the ortho (2-) and para (4-) positions.[1] This substitution pattern creates specific electronic environments:

-

Steric Hindrance: The 2-chloro substituent provides steric bulk, influencing the stereoselectivity of alpha-alkylations.

-

Acidity of α-Protons: The electron-withdrawing nitrile group, combined with the inductive effect of the chlorinated ring, significantly increases the acidity of the benzylic protons (pKa ≈ 15-16 in DMSO). This makes the molecule an excellent nucleophile upon deprotonation with bases such as NaH, KOtBu, or LDA.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this compound.

Figure 1: Divergent synthetic pathways for this compound.

Core Synthetic Pathways[2]

Pathway A: Alpha-Alkylation (The Antifungal Route)

This is the most industrially significant pathway. By deprotonating the alpha-carbon, researchers can introduce alkyl chains or benzyl groups. This scaffold is foundational for triazole fungicides like Fenbuconazole , where the nitrile is either retained or further modified.

Mechanism:

-

Deprotonation: A strong base (e.g., Sodium Hydride or Potassium tert-butoxide) removes a benzylic proton, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks an alkyl halide (S_N2 mechanism).

-

Result: Formation of a quaternary or tertiary carbon center, essential for the biological activity of azole drugs.

Pathway B: Reductive Amination

Reduction of the nitrile yields 2-(2,4-dichlorophenyl)ethylamine .[1] This phenethylamine derivative is a pharmacophore found in various antibacterial and antifungal agents.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Nickel/H₂).[2]

-

Challenge: Preventing the formation of secondary amines (dimers). This is often managed by adding ammonia during hydrogenation.[2]

Pathway C: Hydrolysis to Phenylacetic Acids

Hydrolysis converts the nitrile to 2,4-dichlorophenylacetic acid .

-

Utility: This acid is a precursor to non-steroidal anti-inflammatory drug (NSAID) analogues and specific herbicides. It can be further converted to acid chlorides for Friedel-Crafts acylations.[1]

Detailed Experimental Protocols

Protocol 1: Alpha-Alkylation with Alkyl Halides

Objective: Synthesis of α-alkyl-2,4-dichlorophenylacetonitrile.

Reagents:

-

Alkyl Bromide (1.1 equiv)[1]

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

Solvent: Anhydrous THF or DMF

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with nitrogen.

-

Solvation: Dissolve this compound in anhydrous THF (0.5 M concentration).

-

Deprotonation: Cool the solution to 0°C. Carefully add NaH portion-wise. Evolution of hydrogen gas will occur.[2] Stir for 30 minutes until gas evolution ceases and the solution turns yellow/orange (indicating carbanion formation).

-

Alkylation: Add the Alkyl Bromide dropwise via a syringe pump to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel column chromatography.

Protocol 2: Reduction to 2-(2,4-Dichlorophenyl)ethylamine

Objective: Conversion of the nitrile to a primary amine.[1]

Reagents:

-

LiAlH₄ (2.0 equiv) or Borane-THF complex[1]

-

Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Methodology:

-

Setup: Equip a flask with a reflux condenser under an argon atmosphere.

-

Hydride Charge: Suspend LiAlH₄ in anhydrous ether at 0°C.

-

Addition: Add a solution of the nitrile in ether dropwise. The reaction is exothermic.

-

Reflux: After addition, heat to reflux for 3–12 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x is the weight of LiAlH₄ in grams.

-

Filtration: Filter the granular white precipitate.

-

Isolation: Dry the filtrate and concentrate to obtain the amine.

Case Study: Synthesis of Fenbuconazole Analogues

The following workflow demonstrates how this compound is used to construct the core skeleton of a triazole fungicide.

Figure 2: Synthetic workflow for Azole Antifungal construction.

In this workflow, the initial alkylation defines the lipophilic tail of the drug, which is crucial for docking into the fungal CYP51 enzyme active site. The subsequent conversion of the nitrile to an alcohol (via acid/ester) allows for the installation of the triazole ring, the pharmacophore responsible for coordinating with the heme iron of the enzyme.

Safety & Handling

-

Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331). It liberates toxic fumes (HCl, NOx, CN-) upon thermal decomposition.

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or chemical degradation can release cyanide ions. Work must be performed in a well-ventilated fume hood.[1]

-

Skin Irritation: It is a potent skin and eye irritant. Double-gloving (Nitrile/Laminate) is recommended.[1]

References

The Discovery and First Synthesis of 2,4-Dichlorophenylacetonitrile: A Technical Guide

Introduction

2,4-Dichlorophenylacetonitrile, also known as 2,4-dichlorobenzyl cyanide, is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its discovery and the development of its synthesis were driven by the burgeoning field of chlorinated aromatic compounds in the mid-20th century, a period marked by the advent of potent herbicides and other bioactive molecules. This guide provides an in-depth technical overview of the historical context of its discovery and a detailed examination of its first documented industrial and academic syntheses.

Historical Context: The Rise of Chlorinated Aromatic Compounds

The 1940s witnessed a revolution in agricultural chemistry with the discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) as a selective herbicide. The synthesis of 2,4-D, first published by R. Pokorny in 1941, highlighted the potent biological activity of chlorinated phenyl derivatives and spurred extensive research into related compounds. This era of chemical innovation provided the backdrop for the development of synthetic routes to a wide array of chlorinated intermediates, including the precursors to this compound.

The First Documented Industrial Synthesis: The Eli Lilly & Co. Patent (1949)

While the exact first laboratory synthesis of this compound is not definitively documented in readily available literature, the first detailed industrial preparation appears in a 1949 patent filed by Eli Lilly and Company. This patent, US 2,479,295, describes the synthesis of 2,4-dichlorophenylacetic acid, for which this compound is a key intermediate. The core of this synthesis is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

The overall synthetic pathway, starting from the commercially available p-chlorotoluene, can be visualized as a two-step process:

Caption: Overall synthetic pathway to this compound.

Experimental Protocol: Based on US Patent 2,479,295[1]

The patent describes the synthesis of the final acid, but the formation of the nitrile is a crucial step. The following protocol is an interpretation of the method described for the cyanidation step.

Step 1: Preparation of 2,4-Dichlorobenzyl Cyanide

-

A mixture of 2,4-dichlorobenzyl chloride (1 mole) and potassium cyanide (1.1 moles) in a mixture of ethanol and water is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

Upon completion of the reaction, the ethanol is removed by distillation.

-

The remaining aqueous mixture is cooled, and the crude this compound precipitates as a solid.

-

The solid is collected by filtration, washed with water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

| Reagent/Parameter | Quantity/Condition | Purpose |

| 2,4-Dichlorobenzyl Chloride | 1 mole | Starting material |

| Potassium Cyanide | 1.1 moles | Nucleophile (cyanide source) |

| Ethanol/Water | Solvent mixture | Reaction medium |

| Temperature | Reflux | To increase reaction rate |

| Reaction Time | Several hours | To ensure complete reaction |

A Detailed Academic Synthesis: Reeve and Pickert (1957)

A more detailed and accessible protocol for the synthesis of this compound was published in the Journal of the American Chemical Society in 1957 by Wilkins Reeve and Paul E. Pickert. Their work provides a clear, step-by-step method suitable for a laboratory setting.

Experimental Protocol: Reeve and Pickert, 1957

This synthesis also follows the principle of nucleophilic substitution of a benzyl halide with a cyanide salt.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichlorobenzyl chloride, sodium cyanide, 95% ethanol, and water.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The crude this compound will separate as an oil or solid.

-

Purification: The crude product can be purified by recrystallization from a solvent mixture, such as ethanol-water, to yield a crystalline solid.

| Reagent/Parameter | Molar Ratio/Condition | Causality |

| 2,4-Dichlorobenzyl Chloride | 1.0 | Electrophilic substrate |

| Sodium Cyanide | 1.1 - 1.2 | Nucleophilic cyanide source; slight excess drives the reaction to completion |

| 95% Ethanol/Water | Solvent | Dissolves reactants and facilitates the reaction |

| Temperature | Reflux | Provides activation energy for the substitution reaction |

Conclusion

The first synthesis of this compound was a logical extension of the burgeoning field of organochlorine chemistry in the 1940s and 1950s. The initial industrial methods, as indicated in the patent literature, established a straightforward and scalable route via nucleophilic substitution. Subsequent academic studies, such as the work of Reeve and Pickert, refined and detailed this process, providing a robust and reproducible protocol for laboratory synthesis. Understanding these foundational synthetic methods is crucial for researchers and drug development professionals who continue to utilize this versatile chemical intermediate.

References

-

Pokorny, R. (1941). Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63(6), 1768. [Link]

-

Reeve, W., & Pickert, P. E. (1957). Some α-Alkoxyarylacetic Acids. Journal of the American Chemical Society, 79(8), 1932–1934. [Link]

- Mills, J. (1949). U.S. Patent No. 2,479,295. Washington, DC: U.S.

- Di Bella, E. P. (1968). U.S. Patent No. 3,366,698. Washington, DC: U.S.

- Eli Lilly & Co. (1949). Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dichlorophenylacetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenylacetonitrile, also known as 2,4-dichlorobenzyl cyanide, is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure lends itself to further modifications, making it a versatile building block in organic synthesis. This document provides a detailed experimental protocol for the synthesis of this compound, emphasizing the underlying chemical principles, safety precautions, and analytical characterization.

Chemical Reaction and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.[3][4] In this process, the chlorine atom of 2,4-dichlorobenzyl chloride is displaced by a cyanide nucleophile. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the cyanide ion attacks the electrophilic benzylic carbon, leading to the formation of a new carbon-carbon bond and the displacement of the chloride ion.[3][4] The use of a polar aprotic solvent is often preferred to facilitate this type of reaction.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.48 | 1.0 mmol |

| Sodium cyanide | NaCN | 49.01 | 2.0 mmol |

| Deionized water | H₂O | 18.02 | 5 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 20 mL |

| Anhydrous calcium chloride | CaCl₂ | 110.98 | As needed |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask, combine 2,4-dichlorobenzyl chloride (1.0 mmol) and sodium cyanide (2.0 mmol) in 5 mL of deionized water.[1]

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux.[1] The progress of the reaction can be monitored using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).[1]

-

Purification: Combine the organic extracts and dry them over anhydrous calcium chloride.[1] Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Further Purification (Optional): The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions

Extreme caution must be exercised when handling sodium cyanide as it is a highly toxic substance. [5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber).[7][8]

-

Ventilation: All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood.[6][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][8] Do not eat, drink, or smoke in the work area.[5]

-

Storage: Store sodium cyanide in a cool, dry, well-ventilated area away from acids and water, as contact can liberate highly toxic hydrogen cyanide gas.[5][7]

-

Waste Disposal: All cyanide-containing waste must be collected and disposed of as hazardous waste according to institutional and local regulations.[8]

-

Emergency Procedures: In case of exposure, immediately seek medical attention. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[6][9] If inhaled, move the individual to fresh air.[8][9]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methylene (-CH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methylene carbon, and the nitrile carbon.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[10]

-

Melting Point: The melting point of the purified product can be compared to the literature value (58-61 °C) as a measure of purity.[1][2]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By adhering to the described procedures and safety precautions, researchers can safely and efficiently produce this valuable chemical intermediate for their research and development needs. The successful synthesis and characterization of this compound are fundamental steps in the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

United Chemical. Sodium Cyanide Safety Protection and Emergency Measures. [Link]

-

Cyanco. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

-

Washington State University. Sodium Cyanide Safety Data Sheet. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]

-

ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or... [Link]

- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

-

Filo. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [Link]

Sources

- 1. This compound | 6306-60-1 [chemicalbook.com]

- 2. This compound 98 6306-60-1 [sigmaaldrich.com]

- 3. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. camachem.com [camachem.com]

- 6. unitedchemicalcn.com [unitedchemicalcn.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. taekwang.co.kr [taekwang.co.kr]

- 10. This compound | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 2,4-Dichlorophenylacetonitrile (2,4-DCPAN)

The following Application Note and Protocol is designed for the rigorous analysis of 2,4-Dichlorophenylacetonitrile (2,4-DCPAN) .

Abstract

This protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification and impurity profiling of This compound (CAS 6306-60-1) .[1] Unlike the widely discussed herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), 2,4-DCPAN is a critical non-polar intermediate used in the synthesis of azole fungicides (e.g., Fenbuconazole) and various pharmaceuticals.[1] This method utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and UV detection, optimized to separate the target analyte from common synthesis precursors (2,4-Dichlorobenzyl chloride) and hydrolysis degradants (2,4-Dichlorobenzoic acid).[1]

Introduction & Chemical Context

This compound is a nitrile-functionalized aromatic compound.[1][2][3] In drug and agrochemical development, its purity is paramount because nitrile hydrolysis or incomplete alkylation can lead to significant downstream yield losses or toxic by-products.[1]

-

Key Properties: Lipophilic (LogP ~3.0), non-ionizable in standard pH ranges, UV active (Chromophores: Benzene ring, Nitrile).[1]

-

Analytical Challenge: Distinguishing the target from structural isomers (2,6-DCPAN) and preventing co-elution with the starting material (2,4-Dichlorobenzyl chloride).

Method Development Strategy

To ensure robustness and transferability (E-E-A-T), this method employs a Gradient Elution profile.

-

Stationary Phase: A high-purity C18 column is selected to leverage hydrophobic interactions.[1] The nitrile group provides a dipole that interacts moderately with the stationary phase, allowing separation from the more non-polar benzyl chloride precursor.

-

Mobile Phase: Acidified water (0.1% Phosphoric Acid) is used to suppress the ionization of potential acidic impurities (like 2,4-dichlorobenzoic acid), ensuring they elute as sharp peaks rather than tailing bands.[1] Acetonitrile (ACN) is chosen as the organic modifier for its lower UV cutoff compared to Methanol, essential for detection at 215 nm.[1]

-

Detection: While 254 nm is standard for aromatics, 215 nm is selected as the primary wavelength to maximize sensitivity for the nitrile group and the chlorinated ring system.

Instrumentation & Reagents

Reagents

| Reagent | Grade | Purpose |

| This compound | Reference Standard (>99%) | Calibration |

| Acetonitrile (ACN) | HPLC Gradient Grade | Mobile Phase B / Diluent |

| Water | Milli-Q (18.2 MΩ[1]·cm) | Mobile Phase A |

| Phosphoric Acid (H₃PO₄) | HPLC Grade (85%) | pH Modifier |

Instrumentation Parameters

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II / Waters Alliance (or equivalent) |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) |

| Column Temperature | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection (UV) | 215 nm (Primary), 254 nm (Secondary/Confirmation) |

| Run Time | 15 Minutes |

Chromatographic Conditions (Gradient Table)

This gradient is designed to elute the polar hydrolysis products early, the target nitrile mid-run, and the highly lipophilic precursors late.

| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (Acetonitrile) | Event |

| 0.0 | 60% | 40% | Injection / Isocratic Hold |

| 2.0 | 60% | 40% | End Isocratic Hold |

| 10.0 | 10% | 90% | Linear Gradient Ramp |

| 12.0 | 10% | 90% | Wash Step |

| 12.1 | 60% | 40% | Return to Initial |

| 15.0 | 60% | 40% | Re-equilibration |

Experimental Protocol

Step 1: Preparation of Mobile Phases

-

Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water.[1] Filter through a 0.22 µm nylon membrane and degas.[1]

-

Mobile Phase B (Acetonitrile): Use pure HPLC-grade Acetonitrile. Degas by sonication.[1][5]

Step 2: Standard Preparation

Stock Solution (1.0 mg/mL):

-

Accurately weigh 25.0 mg of this compound Reference Standard.[1]

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (sonicate for 2 mins if necessary).

-

Dilute to volume with Acetonitrile.

Working Standard (100 µg/mL):

-

Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase B (ACN) . Note: Using ACN as diluent prevents precipitation of this lipophilic compound.

Step 3: Sample Preparation (Raw Material / Reaction Mixture)[1]

-

Weigh approx. 25 mg of the sample.[1]

-

Dissolve in 25 mL ACN (Stock Sample).

-

Dilute 1:10 with ACN to reach target concentration (~100 µg/mL).

-

Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable, but PTFE is preferred for high-organic samples).[1]

-

Transfer to HPLC vial.[1]

Workflow Visualization

Caption: Step-by-step workflow for the HPLC analysis of 2,4-DCPAN, ensuring sample integrity from weighing to detection.

System Suitability & Validation Parameters

Before running unknown samples, the system must meet these criteria (based on 5 replicate injections of the Working Standard):

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | 6.5 ± 0.5 min | Ensures method stability.[1] |

| Theoretical Plates (N) | > 5,000 | Ensures column efficiency.[1] |

| Tailing Factor (T) | 0.8 < T < 1.5 | Prevents peak integration errors.[1] |

| RSD (Area) | < 1.0% | Confirms injection precision.[1] |

| Resolution (Rs) | > 2.0 | Between Target and nearest impurity (if present). |

Linearity & Range

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Particulates in sample or column frit blockage.[1] | Filter samples with 0.22 µm PTFE; Back-flush column (if permitted).[1] |

| Peak Tailing | Secondary interactions with silanols.[1] | Ensure Mobile Phase A pH is acidic (pH ~2.5 with H₃PO₄) to suppress silanol activity.[1] |

| Retention Time Drift | Mobile phase evaporation or temperature flux.[1] | Cap solvent bottles; Use column oven at 30°C. |

| Ghost Peaks | Contaminated ACN or carryover.[1] | Run a blank (100% ACN) injection; Use HPLC-grade solvents only.[1] |

References

-

SIELC Technologies. (2018).[1] (2,4-Dichlorophenyl)acetonitrile Analysis Method. Retrieved from

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 80566, this compound. Retrieved from [1]

-

Sigma-Aldrich. (2023).[1] Product Specification: this compound. Retrieved from [1]

-

U.S. EPA. (2012).[1] Methods for the Determination of Organic Compounds in Drinking Water. (Contextual reference for chlorinated aromatics analysis). Retrieved from [1]

Sources

Application Note: High-Throughput GC-MS Analysis of 2,4-Dichlorophenylacetonitrile and its Primary Hydrolysis Derivative, 2,4-Dichloromandelic Acid

Audience: Researchers, scientists, and professionals in drug development, process chemistry, and environmental analysis.

Abstract: This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of 2,4-Dichlorophenylacetonitrile and its significant derivative, 2,4-dichloromandelic acid. Recognizing the challenges posed by the differing polarities of the neutral nitrile and its acidic hydrolysis product, this guide details a comprehensive workflow. The protocol encompasses a tailored liquid-liquid extraction (LLE) strategy for efficient co-extraction from aqueous matrices, followed by a crucial silylation step to ensure the volatility of the acidic derivative for GC-MS analysis. This document provides in-depth, step-by-step protocols, explains the scientific rationale behind methodological choices, and offers guidance on data interpretation and method validation, establishing a self-validating system for reliable analysis.

Introduction and Significance

This compound (CAS 6306-60-1) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a dichlorinated benzene ring and a nitrile group, makes it a versatile building block. During synthetic processes or metabolic studies, the nitrile group is susceptible to hydrolysis, yielding 2,4-dichloromandelic acid. Monitoring the conversion of the starting material and the formation of this key acidic derivative is critical for reaction optimization, impurity profiling, and understanding metabolic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] However, the direct analysis of both the non-polar nitrile and the highly polar, non-volatile carboxylic acid derivative in a single run presents a significant analytical challenge. The high polarity and low volatility of carboxylic acids like 2,4-dichloromandelic acid necessitate a derivatization step to convert them into more volatile forms suitable for GC analysis.[3] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[4]

This application note provides a comprehensive protocol that addresses these challenges, enabling researchers to confidently and accurately analyze both this compound and its derivatized acid metabolite in a single, efficient workflow.

Experimental Workflow Overview

The entire analytical process is designed to ensure maximum recovery and accurate quantification of both the parent nitrile and its acidic derivative. The workflow is visualized in the diagram below, followed by detailed protocols for each stage.

Sources

- 1. This compound | 6306-60-1 [chemicalbook.com]

- 2. researchtrendsjournal.com [researchtrendsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Recrystallization Protocol for 2,4-Dichlorophenylacetonitrile

Abstract

This guide outlines a high-purity recrystallization protocol for 2,4-Dichlorophenylacetonitrile (2,4-DCPAN) , a critical intermediate in the synthesis of antifungal agents such as Miconazole, Econazole, and Bromuconazole. While industrial purification often relies on high-vacuum distillation, laboratory-scale purification requires recrystallization to achieve pharmaceutical-grade purity (>99%) and remove specific oxidative impurities that cause yellowing. This protocol addresses the compound's low melting point (58–61°C) and the associated risk of "oiling out" during crystallization.

Chemical Profile & Physical Properties[1][2][3][4][5]

Understanding the physical constants is vital for selecting the correct thermal parameters. 2,4-DCPAN is a low-melting solid; exceeding its melting point in a poor solvent will result in a two-phase liquid system (emulsion) rather than crystallization.

| Property | Value | Notes |

| CAS Number | 6306-60-1 | |

| Molecular Formula | C₈H₅Cl₂N | |

| Molecular Weight | 186.04 g/mol | |

| Melting Point (MP) | 58–61 °C | Critical Parameter:[1] Do not overheat during drying. |

| Boiling Point | ~124 °C at 2 mmHg | High vacuum required for distillation. |

| Appearance | White to off-white crystalline solid | Crude material is often yellow/orange. |

| Solubility (High) | Methanol, Ethanol, Ethyl Acetate, DCM | Good solvents for dissolution. |

| Solubility (Low) | Water, Hexane (Cold) | Good anti-solvents. |

Safety & Hazard Assessment (Critical)

WARNING: This compound is a nitrile derivative often synthesized using sodium cyanide.

-

Cyanide Residue: If the crude material was recently synthesized, ensure it is free of residual cyanide salts before acidification. Acidifying cyanide-containing waste releases lethal HCN gas.

-

Toxicology: Toxic if swallowed, inhaled, or absorbed through skin. Causes serious eye irritation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a fume hood.

Solvent Selection Strategy

Due to the low melting point (60°C), standard high-boiling recrystallization methods are risky. We utilize a Two-Solvent System (Solvent/Anti-Solvent) to induce crystallization at moderate temperatures.

-

Primary Solvent (Good): Ethanol (95% or Absolute) or Methanol.

-

Why: High solubility, easy to remove, compatible with water.

-

-

Anti-Solvent (Bad): Deionized Water.

-

Why: Induces saturation gently without requiring extreme cold, which might trap impurities.

-

Alternative System: If the compound is too soluble in alcohols, use Hexane (Anti-solvent) and Ethyl Acetate (Solvent) . However, the Alcohol/Water system is generally superior for removing polar yellow impurities.

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution

-

Weighing: Place the crude 2,4-DCPAN (e.g., 10.0 g) into a 100 mL Erlenmeyer flask.

-

Solvent Addition: Add Ethanol (approx. 15–20 mL). The goal is to use the minimum amount necessary.

-

Controlled Heating:

-

Heat the mixture gently on a water bath or hot plate set to 45–50°C .

-

Caution:Do not exceed 55°C. If the temperature exceeds 60°C, the solid will melt into an oil rather than dissolving, making purification difficult.

-

Swirl continuously until the solid is fully dissolved. If undissolved solids remain, add Ethanol in 1 mL increments.

-

-

Filtration (Optional but Recommended): If the solution contains insoluble dark specks (mechanical impurities), perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.

Phase 2: Crystallization (The "Cloud Point" Method)

-

Anti-Solvent Addition: While keeping the solution warm (~45°C), add warm Deionized Water dropwise.

-

The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

-

Clearing: Add one drop of Ethanol to just clear the turbidity, returning the solution to transparency.

-

Seeding (Critical): If available, add a tiny crystal of pure 2,4-DCPAN. This provides a nucleation site and prevents super-cooling or oiling out.

Phase 3: Cooling & Isolation[5]

-

Slow Cooling: Remove the flask from heat. Place it on a cork ring or wood block to insulate it from the cold benchtop. Allow it to cool to room temperature (RT) undisturbed for 30–60 minutes.

-

Observation: Needle-like crystals should begin to form. If an oil (liquid droplets) forms at the bottom, see the Troubleshooting section below.

-

-

Ice Bath: Once at RT, place the flask in an ice-water bath (0–4°C) for 20 minutes to maximize yield.

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold Ethanol/Water mixture (50:50 ratio, chilled to 0°C). Do not use pure ethanol as it will dissolve the product.

Phase 4: Drying[5]

-

Vacuum Drying: Transfer the crystals to a watch glass or vial.

-

Temperature Control: Dry in a vacuum desiccator over silica gel or CaCl₂.

-

WARNING: Do not oven dry above 40°C. The compound will melt and fuse into a solid block.

-

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This is common for 2,4-DCPAN due to its low MP.

Workflow Diagram: Recrystallization Logic

Figure 1: Decision tree for managing phase separation during recrystallization.

Corrective Actions for Oiling Out:

-

Reheat: Warm the mixture until the oil redissolves.

-

Adjust Solvent: Add a small amount of Ethanol (the good solvent) to change the composition.

-

Vigorous Stirring: Sometimes stirring creates nucleation sites.

-

Seeding: Essential. Add a seed crystal at a temperature just above the oiling point.

Validation & Quality Control

| Test | Acceptance Criteria | Method |

| Melting Point | 58.0 – 61.0 °C | Capillary method (slow ramp). Sharp range indicates purity. |

| Appearance | White crystalline needles | No yellow discoloration. |

| HPLC Purity | > 99.0% | Reverse Phase C18, Acetonitrile/Water gradient. |

| Yield | 70 – 85% | Typical recovery for this method. |

References

-

Physical Properties & Safety

-

PubChem. This compound - Compound Summary. National Library of Medicine. [Link]

-

- Synthesis & Purification Context

-

Related Recrystallization Methodologies

- Safety Data Sheet (SDS)

Sources

Application of 2,4-Dichlorophenylacetonitrile in the Synthesis of Styryl Dyes: A Detailed Guide for Researchers

Introduction: The Strategic Role of 2,4-Dichlorophenylacetonitrile in Chromophore Development

In the vast landscape of synthetic organic chemistry, the rational design of chromophores is a cornerstone of materials science, analytical chemistry, and increasingly, drug development, where fluorescent probes are indispensable tools. This compound, a readily available chemical intermediate, serves as a highly valuable building block in the synthesis of specialized dyes. Its utility stems from two key structural features: the activated methylene group and the dichlorinated phenyl ring.

The methylene group, positioned between the electron-withdrawing nitrile and phenyl moieties, is sufficiently acidic to participate in a variety of carbon-carbon bond-forming reactions. Among these, the Knoevenagel condensation is particularly powerful for the synthesis of styryl dyes.[1][2] This reaction allows for the straightforward creation of a conjugated π-system, the fundamental basis of a chromophore, by coupling the acetonitrile with an aromatic aldehyde.

Furthermore, the presence of the 2,4-dichloro substitution pattern on the phenyl ring is not merely an inert structural feature. These halogen atoms can significantly influence the photophysical properties of the final dye molecule. By acting as heavy atoms, they can enhance intersystem crossing, and their electron-withdrawing nature can modulate the electron density of the π-system, thereby fine-tuning the absorption and emission wavelengths. This strategic placement of chlorine atoms can also impact the dye's solubility and binding interactions with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a vibrant yellow styryl dye. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-proven protocol, and discuss the characterization of the resulting chromophore.

Core Synthetic Strategy: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] In the context of this application, the carbanion generated from this compound under basic conditions acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent elimination of a water molecule results in the formation of a new carbon-carbon double bond, extending the conjugated system and giving rise to the dye's characteristic color.

The choice of the aromatic aldehyde is critical in determining the final color and properties of the styryl dye. For this guide, we will focus on the reaction with 4-(dimethylamino)benzaldehyde. The potent electron-donating dimethylamino group on the benzaldehyde moiety, in conjunction with the electron-withdrawing nitrile group from the this compound, creates a strong "push-pull" electronic system in the final dye molecule. This electronic asymmetry is highly effective in shifting the absorption maximum to longer wavelengths, well into the visible region of the electromagnetic spectrum.

Experimental Protocol: Synthesis of 2-(2,4-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

This protocol details the synthesis of a styryl dye via the Knoevenagel condensation of this compound with 4-(dimethylamino)benzaldehyde.

Materials and Reagents

-

This compound (C₈H₅Cl₂N, MW: 186.04 g/mol )

-

4-(Dimethylamino)benzaldehyde (C₉H₁₁NO, MW: 149.19 g/mol )

-

Piperidine (C₅H₁₁N, MW: 85.15 g/mol )[4]

-

Ethanol (anhydrous)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber)

-

UV-Vis Spectrophotometer

Safety Precautions

-

This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[5]

-

Piperidine is a flammable liquid and is toxic and corrosive.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.86 g (10 mmol) of this compound and 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde in 30 mL of anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add 0.1 mL of piperidine using a micropipette. The addition of the basic catalyst is crucial for the deprotonation of the active methylene group in this compound.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of the brightly colored product spot should be observed.

-

Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, a brightly colored solid, should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and residual catalyst.

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization

The synthesized styryl dye, 2-(2,4-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile, is expected to be a vibrant yellow solid. The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The key photophysical properties should be determined by UV-Vis spectroscopy.

Data Presentation

The following table summarizes the expected properties of the synthesized styryl dye.

| Property | Value | Reference |

| Chemical Name | 2-(2,4-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile | N/A |

| Molecular Formula | C₁₇H₁₄Cl₂N₂ | N/A |

| Molecular Weight | 317.22 g/mol | N/A |

| Appearance | Yellow Solid | [6] |

| λmax (in Acetonitrile) | ~400-450 nm | [7] |

| Molar Absorptivity (ε) | High (expected > 20,000 M⁻¹cm⁻¹) | [8] |

Note: The exact λmax and molar absorptivity will depend on the solvent and should be determined experimentally. The provided range is an estimate based on similar structures.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of the styryl dye.

Caption: Knoevenagel condensation workflow for styryl dye synthesis.

Mechanism of Action: A Deeper Dive

The efficacy of this synthetic protocol hinges on the principles of acid-base chemistry and nucleophilic addition. The piperidine catalyst, a weak base, selectively deprotonates the α-carbon of this compound, forming a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. This initial addition step forms an alkoxide intermediate, which is subsequently protonated by the solvent (ethanol) or the conjugate acid of the catalyst. The resulting β-hydroxy nitrile intermediate readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable, conjugated styryl dye.

The diagram below outlines this mechanistic pathway.

Caption: Mechanism of the Knoevenagel condensation.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound with aromatic aldehydes provides a robust and versatile platform for the synthesis of novel styryl dyes. The protocol outlined herein is a reliable method for producing a vibrant yellow dye with potential applications in various scientific disciplines. The dichlorophenyl moiety offers a handle for further chemical modification, potentially leading to the development of dyes with tailored properties for specific applications, such as targeted fluorescent probes in drug development or advanced materials for optical devices. The principles and techniques described in this guide are intended to empower researchers to explore the rich chemical space accessible from this valuable starting material.

References

-

ResearchGate. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and.... ResearchGate. [Link]

- Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

-

Kokotos, C. G., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

-

ResearchGate. (n.d.). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde.... ResearchGate. [Link]

-

ResearchGate. (2025). Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

NCBI. (n.d.). Biophysical Characterization of Styryl Dye-Membrane Interactions. NCBI. [Link]

-

ResearchGate. (n.d.). In situ formation of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Fig. 4 UV-Vis absorption spectra of. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Derivatization of 2,4-Dichlorophenylacetonitrile for Advanced Synthesis

Introduction: Unlocking the Synthetic Potential of 2,4-Dichlorophenylacetonitrile

This compound is a versatile bifunctional molecule, presenting both an activated aromatic ring and a reactive nitrile group. This unique structural combination makes it a valuable starting material for the synthesis of a diverse array of downstream compounds. Its derivatives are of significant interest to researchers in medicinal chemistry and drug development, as the 2,4-dichlorophenyl moiety is a common feature in molecules with a wide range of biological activities, including antifungal and anticonvulsant properties.[1][2][3] The nitrile group itself is a valuable functional handle, amenable to a variety of transformations that allow for the introduction of new functionalities and the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and step-by-step protocols for the key derivatization reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the chosen reagents and reaction conditions. This document is intended to empower researchers, scientists, and drug development professionals to confidently and efficiently utilize this compound as a cornerstone in their synthetic endeavors.

Core Derivatization Strategies: A Gateway to Diverse Molecular Scaffolds

The derivatization of this compound can be broadly categorized into three fundamental transformations: hydrolysis of the nitrile to a carboxylic acid, reduction of the nitrile to a primary amine, and alkylation at the α-carbon. Each of these pathways opens up a distinct family of derivatives with unique properties and further synthetic potential.

Hydrolysis: Synthesis of 2,4-Dichlorophenylacetic Acid

The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis. 2,4-Dichlorophenylacetic acid is a valuable intermediate, for instance, in the synthesis of various esters and amides with potential biological activities. The hydrolysis can be effectively achieved under either acidic or basic conditions.

Scientific Rationale:

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions affords the carboxylate salt, which is then protonated during acidic workup to give the carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from established procedures for nitrile hydrolysis and is optimized for this compound.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethylene Glycol

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in ethylene glycol.

-

Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2-3 equivalents) in water.

-

Reflux: Heat the reaction mixture to reflux (typically 120-150°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the pH of the solution is acidic (pH 1-2), which will precipitate the 2,4-Dichlorophenylacetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-